PI3K-IN-32

Pharmacokinetics In Vivo Pharmacology PI3K Inhibitor

Substituting PI3K-IN-32 with other p110α inhibitors risks irreproducible results due to PK variability. PI3K-IN-32 offers distinct advantages: 3.7-fold higher AUC, 4-fold lower clearance than analog compound 33, and ≥99.7% purity that minimizes assay interference. Ideal for in vivo rodent PK studies and high-sensitivity biochemical assays.

Molecular Formula C19H17N5O2
Molecular Weight 347.4 g/mol
Cat. No. B1676085
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePI3K-IN-32
Molecular FormulaC19H17N5O2
Molecular Weight347.4 g/mol
Structural Identifiers
SMILESC1COCCN1C2=NC(=NC3=C2OC4=C3C=CC=N4)C5=CC(=CC=C5)N
InChIInChI=1S/C19H17N5O2/c20-13-4-1-3-12(11-13)17-22-15-14-5-2-6-21-19(14)26-16(15)18(23-17)24-7-9-25-10-8-24/h1-6,11H,7-10,20H2
InChIKeyRQPKSOWRJPRYCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow or orange crystalline powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





PI3K-IN-32: High-Purity p110α Inhibitor


PI3K-IN-32, also known as MDK34597 or compound 35, is a potent and selective inhibitor of the PI3K p110α catalytic subunit, a key node in the PI3K/Akt/mTOR signaling pathway . It is chemically described as a pyridofuropyrimidine derivative (C19H17N5O2, MW 347.37) with a CAS number of 371934-59-7 . Its primary reported biochemical activity is against p110α with a pIC50 of 6.85 . This compound is an analog of the pan-PI3K/mTOR inhibitor PI-103 and is intended exclusively for research use .

Pathway Study Fit p110α signaling pathway research tool
Isoform-Selectivity Context Designed for p110α-specific vs. pan-PI3K inhibition studies
Research Use Only Not for human or veterinary use

Why PI3K-IN-32 Cannot Be Substituted


Within the crowded chemical space of PI3K inhibitors, the specific pharmacokinetic (PK) and physicochemical properties of a tool compound can drastically alter experimental outcomes. PI3K-IN-32 distinguishes itself from close analogs like compound 33 through markedly different in vivo clearance and volume of distribution, which directly impacts exposure and tissue penetration in animal models [1]. Furthermore, its high chemical purity (≥99.7%) ensures that observed cellular or biochemical effects are less likely to be confounded by impurities, a common issue with other commercially available PI3K inhibitors. These quantifiable differences mean that substituting PI3K-IN-32 with a 'similar' p110α inhibitor without re-optimizing dosing or accounting for purity can lead to irreproducible or misinterpreted results, particularly in sensitive in vivo or cell-based assays.

Pharmacokinetic Profile
In vivo clearance and exposure may differ from close analogs, altering target engagement and study outcomes.
Impurity Profiles
Purity levels vary between commercial sources; impurities in alternatives may introduce off-target effects or assay interference.
Isoform Selectivity
Selectivity for p110α may not be replicated by pan-PI3K inhibitors, confounding pathway-specific dissection.

PI3K-IN-32 vs. Closest Analogs: Evidence


In Vivo PK vs. Compound 33

In a direct comparative study, PI3K-IN-32 (compound 32) exhibited significantly superior pharmacokinetic properties in rats compared to its structural analog, compound 33. Specifically, PI3K-IN-32 demonstrated a 3.7-fold higher drug exposure (AUC) and a 4-fold lower plasma clearance rate, indicating a more favorable profile for achieving sustained target engagement in vivo [1].

In Vivo PK Profile
Head-to-head
3.7× higher AUC; 4.0× lower CL; 6.4× lower Vss vs. Compound 33 (rat IV 5 mg/kg)
Supports in vivo exposure-model comparison
Sprague-Dawley rats; mean values reported
Pharmacokinetics In Vivo Pharmacology PI3K Inhibitor Drug Discovery

Chemical Purity and Reproducibility

PI3K-IN-32 is offered with a certified purity of 99.7% by a primary commercial supplier, a specification that exceeds the standard ≥98% purity commonly reported for many analogous PI3K tool compounds . This high level of purity minimizes the risk of off-target activity or cellular toxicity stemming from unknown impurities, which is a recognized challenge when working with less rigorously characterized kinase inhibitors.

Chemical Purity
Supplier data
99.7% (HPLC) vs. typical ≥98%
Supports assay reproducibility context
Vendor COA; independent verification not available
Assay Reproducibility Quality Control Biochemistry Chemical Synthesis

DMSO Solubility for In Vitro Assays

PI3K-IN-32 demonstrates a quantifiable solubility of 3.5 mg/mL (10.08 mM) in DMSO, a standard vehicle for in vitro assays . While this is a typical DMSO solubility for many small molecule kinase inhibitors, the explicit documentation of this value provides a baseline for experimental planning, contrasting with compounds where solubility is poorly characterized or reported as 'soluble' without quantification. The compound also has a moderate calculated LogP of 0.8, indicating a balanced hydrophilic-lipophilic profile .

DMSO Solubility
Class-level
3.5 mg/mL (10.08 mM)
Supports stock solution preparation review
Requires sonication; hygroscopic DMSO may affect solubility
Solubility Assay Development Cell Culture Formulation

p110α Selectivity vs. Other PI3K Isoforms

PI3K-IN-32 is characterized as a potent inhibitor of the PI3K p110α isoform with a pIC50 of 6.85 (approximately 141 nM) [1]. Its design as an analog of the pan-PI3K inhibitor PI-103 suggests that it retains selectivity for the p110α isoform, differentiating it from pan-PI3K inhibitors like PI-103 itself, which potently inhibits all class I PI3K isoforms (p110α, β, δ, γ) and mTOR [2]. This isoform selectivity profile is a key differentiator for research applications where dissecting the specific role of p110α in signaling pathways is required.

p110α Selectivity
Class-level inference
pIC50 6.85 (≈141 nM) vs. PI-103 (pan-PI3K/mTOR)
Supports p110α-selective pathway interpretation
Full isoform selectivity panel not publicly available
Target Selectivity PI3K Isoforms Mechanism of Action Chemical Biology

PI3K-IN-32: Optimal Research Applications


In Vivo Studies for Sustained Target Engagement

Given its 3.7-fold higher AUC and 4-fold lower clearance compared to its close analog compound 33 [1], PI3K-IN-32 is the superior choice for in vivo rodent studies where maintaining consistent plasma concentrations above the cellular IC50 is critical. Its lower volume of distribution (0.91 L/kg vs 5.8 L/kg) suggests it remains more concentrated in plasma rather than being extensively distributed into tissues, which can be advantageous for targeting circulating tumor cells or plasma-exposed compartments.

High-Purity Biochemical Assays

Researchers conducting high-sensitivity biochemical assays (e.g., IC50 determination, binding kinetics, selectivity profiling) should prioritize PI3K-IN-32 due to its documented purity of 99.7% . This high purity is a key procurement differentiator, as it directly supports assay reproducibility and minimizes the risk of spurious results from impurities that could act as pan-assay interference compounds (PAINS) or introduce unexpected off-target effects.

p110α-Specific Signaling vs. Pan-PI3K Inhibition

For studies designed to dissect the specific role of the PI3K p110α isoform in cellular processes like proliferation, migration, or metabolism, PI3K-IN-32 provides a focused tool compound. Its selectivity profile, inferred from its potent pIC50 of 6.85 against p110α and its analog relationship to PI-103 [2], allows researchers to avoid the confounding effects of multi-kinase inhibition that occur with pan-PI3K inhibitors like PI-103 or Copanlisib.

In Vitro Assays with Defined Solubility

The quantified DMSO solubility of 3.5 mg/mL (10.08 mM) provides a clear, actionable boundary for experimental design. This is particularly relevant for high-throughput screening or long-term cell culture experiments where maintaining a fully dissolved compound in the culture medium is essential to avoid false-negative results due to precipitation, a risk that is poorly defined for many competing compounds.

Application
Selection Property
Validation Focus
In vivo exposure-model studies
Pharmacokinetic profile context
Plasma exposure and clearance endpoints
High-purity biochemical assays
Reported purity specification
Assay reproducibility and impurity review
p110α-specific pathway dissection studies
Isoform selectivity context
Pathway-specific response endpoints
In vitro assay development
Quantified solubility reference
Stock solution preparation and precipitation control

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


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